1H-吡唑-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

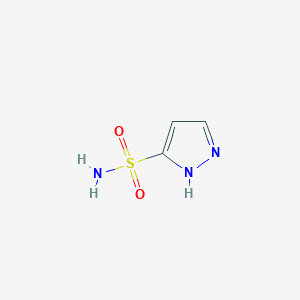

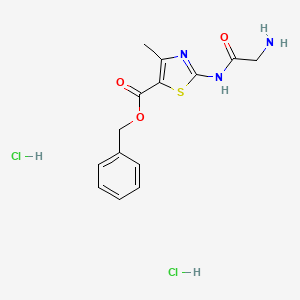

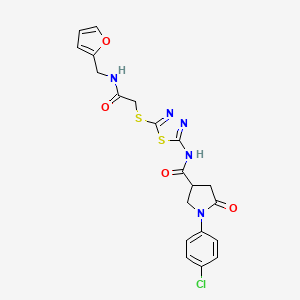

1H-pyrazole-3-sulfonamide is a compound that belongs to the class of pyrazole derivatives . Pyrazole, which has two nitrogen atoms and aromatic character, provides diverse functionality and stereochemical complexity in a five-membered ring structure .

Synthesis Analysis

A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1 H NMR, 13 C NMR, and elemental analyses .科学研究应用

Synthesis of Heterocyclic Compounds

“1H-pyrazole-3-sulfonamide” serves as a precursor in the synthesis of a wide range of heterocyclic compounds. These compounds are structurally diverse and have significant potential in drug development due to their biological activity. The versatility in the substitution pattern at positions N1, C3, C4, C5, and C6 allows for the creation of numerous derivatives with varied medicinal properties .

Antiproliferative Agents

This compound has been utilized in the design and synthesis of novel derivatives that act as antiproliferative agents. These agents are tested against various cancer cell lines, such as the human cervical cancer cell line (HeLa), to evaluate their efficacy in inhibiting cell growth. Some derivatives have shown promising results, indicating potential for development into cancer therapies .

Sensing Probes

Derivatives of “1H-pyrazole-3-sulfonamide” have been reported to function as sensing probes. These probes can selectively detect specific ions, such as copper and zinc, which is crucial in environmental monitoring and biomedical diagnostics. The ability to detect such ions with high selectivity and sensitivity is a valuable application in analytical chemistry .

Biological Activity

The compound’s similarity to purine bases like adenine and guanine makes it an interesting candidate for exploring biological activity. Its structural resemblance allows it to interact with biological systems in ways that can be harnessed for therapeutic purposes. Research in this area aims to discover new drugs that can mimic or interfere with natural biological processes .

Antitumor Agents

Continued research into “1H-pyrazole-3-sulfonamide” derivatives is driven by the need for novel antitumor agents. These compounds are being investigated for their selective action on tumor cells, aiming for high potency and low toxicity. The goal is to develop treatments that can effectively target cancer cells without harming healthy tissue .

安全和危害

未来方向

作用机制

Target of Action

1H-Pyrazole-3-sulfonamide is a derivative of pyrazole, a class of compounds that have been found to exhibit a wide range of biological activities Sulfonamide analogs of indole, a similar compound, have been reported to exhibit strong antimicrobial actions .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . Sulfonamides, for instance, are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate, eventually inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of physiological and pharmacological activities . For instance, the iodine molecule catalyzes two processes, namely, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure and the formation of electrophilic PhSI particles as an intermediate product of the oxidative coupling reaction involving 1,2-diphenyldisulfide .

Pharmacokinetics

A study on pyrazole derivatives as egfr inhibitors utilized pharmacokinetics profiling in the identification of lead candidates .

Result of Action

It’s known that pyrazole derivatives can have a variety of effects, including antiproliferative activities .

Action Environment

It’s known that the synthesis of pyrazole derivatives can be influenced by various factors, including the use of resinous, nontoxic, thermally stable, and cost-effective amberlyst-70 as a heterogeneous catalyst .

属性

IUPAC Name |

1H-pyrazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S/c4-9(7,8)3-1-2-5-6-3/h1-2H,(H,5,6)(H2,4,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJVQKDTVCDSPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazole-3-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2887682.png)

![1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2887687.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2887688.png)

![1-{3-[(Dichloro-1,3,5-triazin-2-yl)methoxy]phenyl}pyrrolidin-2-one](/img/structure/B2887691.png)

![4,4,4-Trifluoro-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2887695.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2887702.png)